2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with cyanoethanedithioic acid under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chlorine and trifluoromethyl groups but lacks the cyanoethanedithioic acid moiety.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar structure with an additional fluorine atom.
Uniqueness
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid is unique due to the presence of both the cyano and dithioic acid groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2S2/c10-6-1-4(9(11,12)13)3-15-7(6)5(2-14)8(16)17/h1,3,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQRKMNLXCKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C(=S)S)NC=C1C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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